molecular formula C8H14N4O B1488955 3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine CAS No. 2098077-92-8

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine

Cat. No. B1488955
CAS RN: 2098077-92-8
M. Wt: 182.22 g/mol
InChI Key: LEWWCEDAUUNHAJ-UHFFFAOYSA-N
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Description

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine is an organic compound that contains an azide functional group . It is used for pharmaceutical testing . It is related to 3-azido-1,3-dinitroazetidine (ADNAZ), which has been studied for its thermal behaviors .


Synthesis Analysis

The synthesis of azetidines often involves the use of preformed azide-containing reagents . Aliphatic alcohols can give azides via a variant of the Mitsunobu reaction, with the use of hydrazoic acid . Alcohols can also be converted into azides in one step using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) or under Mitsunobu conditions with diphenylphosphoryl azide (DPPA) .


Chemical Reactions Analysis

The azide group in organic azides is known for its exceptional reactivity . It participates in the “click reaction” between an azide and an alkyne and in Staudinger ligation . These reactions are generally quite reliable, lending themselves to combinatorial chemistry .

Safety and Hazards

Organic azides, including 3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine, are associated with hazards due to their reactivity . Low molecular weight azides are considered especially hazardous and are avoided .

Future Directions

The field of organic azides has seen significant interest due to the discovery of Cu-catalysed (3+2)-cycloadditions between organic azides and terminal alkynes . The azido- and the alkyne groups are “bioorthogonal”, which means they do not interact with living systems, and at the same time they undergo an impressively fast and selective coupling . This type of formal 1,3-dipolar cycloaddition became the most famous example of so-called “click chemistry”, and the field of organic azides exploded .

properties

IUPAC Name

3-azido-1-(oxolan-2-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c9-11-10-7-4-12(5-7)6-8-2-1-3-13-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWWCEDAUUNHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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